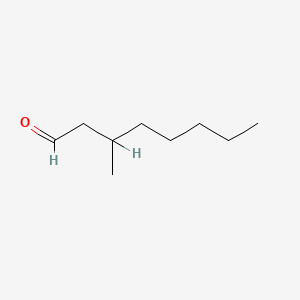

3-Methyloctanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyloctanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-3-4-5-6-9(2)7-8-10/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBGMJLKAHONRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948765 | |

| Record name | 3-Methyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25882-73-9 | |

| Record name | 3-Methyloctanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25882-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyloctanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025882739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyloctanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Methyloctanal for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-methyloctanal, a branched-chain aldehyde with applications in various research fields. The document details established synthetic methodologies, presents quantitative data in a clear, tabular format, and includes detailed experimental protocols. Furthermore, it visualizes key chemical transformations and relevant biological pathways to provide a thorough understanding of the subject matter.

Introduction

This compound is a chiral aldehyde that, along with other branched-chain aldehydes, plays a role in olfactory signaling and fatty acid metabolism. Its synthesis is of interest to researchers studying chemosensory pathways, developing flavor and fragrance compounds, and investigating lipid biochemistry. This guide focuses on two primary synthetic routes: the oxidation of 3-methyloctan-1-ol and the hydroformylation of octene isomers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its purification, handling, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| CAS Number | 25882-73-9 | [1] |

| Boiling Point | 183.7 °C at 760 mmHg | [2] |

| Density | 0.813 g/cm³ (estimate) | [2] |

| Refractive Index | 1.4204 (estimate) | [2] |

| Flash Point | 58.9 °C | [2] |

| Solubility | Slightly soluble in water. Soluble in ethanol. |

Synthetic Methodologies

Two principal methods for the synthesis of this compound are detailed below.

Oxidation of 3-Methyloctan-1-ol

A common and reliable method for the preparation of aldehydes is the oxidation of the corresponding primary alcohol. The Swern oxidation is a widely used method that employs mild conditions and avoids the use of heavy metals.[3][4][5]

Reaction Scheme:

Experimental Protocol: Swern Oxidation of 3-Methyloctan-1-ol

This protocol is a representative procedure based on the general principles of the Swern oxidation.[3][4][5]

Materials:

-

3-Methyloctan-1-ol

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Pentane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath). To this, add a solution of dimethyl sulfoxide (2.2 eq.) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 15 minutes.

-

Oxidation of the Alcohol: Add a solution of 3-methyloctan-1-ol (1.0 eq.) in anhydrous DCM dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

-

Work-up: Add triethylamine (5.0 eq.) to the reaction mixture and stir for 30 minutes, allowing the mixture to warm to room temperature. Quench the reaction by the slow addition of water.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with pentane. Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford pure this compound.

Expected Quantitative Data:

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity (by GC) | >98% |

Hydroformylation of Octene

Hydroformylation, also known as the oxo process, is an industrial method for producing aldehydes from alkenes. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. For the synthesis of this compound, either 1-octene (B94956) or 2-octene can be used as the starting material, though the use of 2-octene would lead to a mixture of isomers. The reaction is typically catalyzed by rhodium or cobalt complexes.[6][7][8][9]

Reaction Scheme:

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 1-Octene

This is a general procedure based on established hydroformylation reactions.[6][7][8][9]

Materials:

-

1-Octene

-

Rhodium(I) dicarbonyl acetylacetonate (B107027) ([Rh(CO)₂(acac)])

-

Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

-

Toluene (B28343), anhydrous and deoxygenated

-

Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1)

Procedure:

-

Catalyst Preparation: In a high-pressure autoclave equipped with a magnetic stirrer, add [Rh(CO)₂(acac)] and the phosphine ligand (e.g., PPh₃, in a 1:10 Rh:ligand molar ratio) under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Setup: Add anhydrous, deoxygenated toluene and 1-octene to the autoclave.

-

Reaction: Seal the autoclave, purge several times with syngas, and then pressurize to the desired pressure (e.g., 20-50 bar). Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by gas chromatography (GC) by taking samples at regular intervals.

-

Work-up and Purification: After the reaction is complete (as determined by GC), cool the autoclave to room temperature and carefully vent the excess pressure. The product mixture is typically purified by fractional distillation under reduced pressure to separate this compound from other isomers and unreacted starting material.

Expected Quantitative Data:

| Parameter | Expected Value |

| Conversion of 1-Octene | >95% |

| Selectivity for Aldehydes | >90% |

| Ratio of n-nonanal to branched isomers | Dependent on catalyst and conditions |

Characterization Data

The following table summarizes the expected spectroscopic data for this compound, which is crucial for its identification and purity assessment.

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~9.7 (t, 1H, -CHO), 2.4-2.2 (m, 2H, -CH₂CHO), 0.9 (d, 3H, -CH₃), 0.85 (t, 3H, -CH₃), 1.6-1.1 (m, remaining protons) |

| ¹³C NMR (CDCl₃) | δ ~203 (-CHO), ~52 (-CH₂CHO), ~30 (-CH(CH₃)-), other aliphatic signals between 35 and 14 ppm |

| Mass Spectrometry (EI) | m/z (%): 142 (M⁺), 127, 99, 85, 71, 57, 43 |

Biological Relevance and Signaling Pathways

Branched-chain aldehydes like this compound are known to interact with olfactory receptors, initiating a signaling cascade that leads to the perception of smell. They are also intermediates in fatty acid metabolism.

Olfactory Signaling Pathway

The detection of aldehydes in the olfactory epithelium is mediated by G-protein coupled receptors (GPCRs). The binding of an odorant molecule, such as this compound, to its specific olfactory receptor triggers a cascade of intracellular events.[10][11]

References

- 1. This compound | C9H18O | CID 117284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Swern Oxidation [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Formation of 3-Methyloctanal in Processed Plant-Derived Foods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-Methyloctanal, a branched-chain aldehyde contributing to the aroma profile of various processed foods. Extensive literature reviews indicate that this compound is not a naturally occurring volatile compound in fresh plant materials. Instead, its formation is intrinsically linked to thermal processing, primarily through lipid peroxidation and Strecker degradation of amino acid precursors present in the plant matrix. This document details the chemical pathways responsible for its formation, provides comprehensive experimental protocols for its extraction and quantification, and presents quantitative data from relevant studies. The information herein is intended to serve as a valuable resource for researchers in food science, analytical chemistry, and sensory analysis.

Introduction: The Origin of this compound in Processed Foods

This compound is a C9 branched-chain aldehyde recognized for its contribution to the complex aroma of cooked and roasted foods, including nuts and meats. While the investigation into the volatile organic compounds (VOCs) of raw plants is extensive, there is a conspicuous absence of evidence for the natural occurrence of this compound. Scientific literature consistently points to its genesis during thermal treatment, where the Maillard reaction and lipid oxidation transform precursor molecules into a diverse array of flavor compounds.

This guide focuses on the two primary pathways implicated in the formation of this compound in plant-derived materials during processing:

-

Lipid Peroxidation: The oxidative degradation of polyunsaturated fatty acids (PUFAs).

-

Strecker Degradation: The reaction of α-amino acids with dicarbonyl compounds.

Understanding these formation pathways is crucial for controlling and optimizing the flavor profiles of processed foods.

Biosynthetic and Formation Pathways

The presence of this compound in processed plant-based foods is a result of chemical transformations of naturally occurring precursors during heating.

Lipid Peroxidation

Polyunsaturated fatty acids, abundant in many nuts and seeds, are susceptible to oxidation when exposed to heat. This non-enzymatic process, known as lipid peroxidation, proceeds via a free radical chain reaction, leading to the formation of a variety of volatile and non-volatile compounds, including aldehydes.[1][2] The process can be divided into three stages: initiation, propagation, and termination. The breakdown of lipid hydroperoxides during the propagation phase yields various aldehydes. While the exact cleavage of specific PUFAs to form this compound is complex and less specifically documented than for straight-chain aldehydes, it is hypothesized to arise from the oxidation of oleic or linoleic acid.

Strecker Degradation

The Strecker degradation is a key component of the Maillard reaction, responsible for the characteristic colors and flavors of roasted, baked, and fried foods. This reaction involves the interaction of an α-amino acid with a dicarbonyl compound (which are themselves products of the Maillard reaction). The likely precursor for this compound is the amino acid isoleucine . The reaction proceeds through the formation of an imine, followed by decarboxylation and hydrolysis to yield the corresponding Strecker aldehyde, which has one fewer carbon atom than the parent amino acid.[3][4]

Quantitative Data on Formation

As this compound is not found in raw plant materials, quantitative data is limited to its presence in processed foods. The concentration of this compound can vary significantly depending on the food matrix, processing conditions (temperature, time), and the initial concentration of its precursors (lipids and amino acids). The following table summarizes the key precursors and conditions that lead to the formation of this compound.

| Parameter | Lipid Peroxidation | Strecker Degradation |

| Precursor(s) | Polyunsaturated Fatty Acids (e.g., oleic acid, linoleic acid) | Isoleucine, α-Dicarbonyl compounds |

| Reaction Conditions | High temperature, presence of oxygen, metal ions | High temperature |

| Resulting Product | A mixture of aldehydes, including this compound | This compound and other Strecker aldehydes |

| Typical Food Matrix | Roasted nuts, seeds, and oils | Roasted nuts, cocoa, coffee, baked goods |

Note: Specific quantitative data for this compound in various plant-based foods is sparse and highly dependent on the specific study's methodology and processing parameters.

Experimental Protocols

The analysis of volatile compounds like this compound from a complex food matrix requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.[5][6][7]

Sample Preparation (Example: Roasted Almonds)

-

Grinding: Obtain a representative sample of roasted almonds and grind them into a fine, homogeneous powder using a cryogenic grinder to prevent the loss of volatile compounds.

-

Aliquoting: Accurately weigh a specific amount of the ground almond powder (e.g., 2.0 g) into a 20 mL headspace vial.

-

Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated aldehyde or a non-native branched-chain aldehyde) to the vial for quantification purposes.

-

Sealing: Immediately seal the vial with a PTFE/silicone septum cap.

HS-SPME Procedure

-

Incubation: Place the sealed vial in a heating block or water bath and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: Insert the SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) into the headspace of the vial, exposing it to the sample vapors for a defined period (e.g., 30 minutes) at the same temperature.

-

Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system for thermal desorption of the analytes onto the analytical column.

GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A programmed temperature gradient to separate the volatile compounds, for example:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Identification: Identification of this compound is achieved by comparing the retention time and the mass spectrum of the unknown peak with that of an authentic reference standard. The NIST Mass Spectral Library can also be used for tentative identification.

-

Quantification

Quantification is typically performed using the internal standard method. A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. The concentration of this compound in the sample is then calculated from its peak area ratio using the calibration curve. For accurate quantification, the use of a deuterated internal standard of this compound is recommended to compensate for matrix effects and variations in extraction efficiency.[8]

Conclusion

This technical guide has established that this compound is not a naturally occurring compound in plants but is rather a product of thermal processing. Its formation is primarily attributed to the lipid peroxidation of polyunsaturated fatty acids and the Strecker degradation of isoleucine. The detailed experimental protocols provided for HS-SPME-GC-MS offer a robust framework for the accurate identification and quantification of this important aroma compound in processed plant-derived foods. Further research is warranted to elucidate the precise precursor-product relationships and the impact of various processing parameters on the final concentration of this compound, thereby enabling greater control over the flavor profiles of manufactured food products.

References

A Technical Guide to the Olfactory Properties of 3-Methyloctanal Enantiomers

Abstract: The human olfactory system often exhibits stereoselectivity, perceiving enantiomers of the same chiral molecule as having distinct odors and potencies. 3-Methyloctanal, a volatile aldehyde, possesses a chiral center at the C3 position, resulting in (R)- and (S)-enantiomers. Understanding the specific olfactory properties of each enantiomer is critical for applications in flavor and fragrance research, as well as for elucidating the structure-activity relationships at olfactory receptors. This technical guide provides a comprehensive overview of the methodologies required to characterize the olfactory properties of this compound enantiomers. It details experimental protocols for sensory analysis, outlines the underlying molecular mechanisms, and presents a framework for organizing the quantitative data, which is currently not available in published literature.

Physicochemical Properties

A summary of the known physicochemical properties for racemic this compound and its (3S)-enantiomer is presented in Table 1. These properties are fundamental for designing experimental procedures, particularly for sample preparation and delivery in sensory and instrumental analysis.

| Property | Racemic this compound | (3S)-3-Methyloctanal | Source(s) |

| Molecular Formula | C₉H₁₈O | C₉H₁₈O | [1][2] |

| Molecular Weight | 142.24 g/mol | 142.24 g/mol | [1][2] |

| CAS Number | 25882-73-9 | Not Available | [1] |

| IUPAC Name | This compound | (3S)-3-methyloctanal | [1][2] |

| Boiling Point | 183.7 °C at 760 mmHg | Not Available | [3] |

| Flash Point | 58.9 °C | Not Available | [3] |

| Density | 0.813 g/cm³ | Not Available | [3] |

Table 1: Physicochemical Properties of this compound. Data for the individual enantiomers are largely unavailable and must be determined experimentally.

Olfactory Profile of this compound Enantiomers

Chirality plays a significant role in odor perception, with enantiomers often eliciting different odor qualities and possessing different detection thresholds.[4] While specific empirical data for the enantiomers of this compound are not present in the reviewed literature, it is highly probable that they exhibit distinct olfactory characteristics. For instance, a study on the related compound methyl 3-methyloctanoate found that the (R)-enantiomer has a stronger floral note than the naturally occurring (S)-enantiomer.[5] A systematic sensory evaluation is required to determine these properties for this compound. Table 2 provides a structured template for presenting such quantitative data once it has been experimentally determined.

| Enantiomer | Odor Threshold (ng/L in air) | Odor Descriptors | References |

| (R)-3-Methyloctanal | Data Not Available | Data Not Available | |

| (S)-3-Methyloctanal | Data Not Available | Data Not Available | |

| Racemic this compound | Data Not Available | Data Not Available |

Table 2: Quantitative Olfactory Data for this compound Enantiomers. This table is intended as a template for the presentation of experimentally derived data.

Experimental Protocols for Olfactory Analysis

A multi-step approach is necessary to fully characterize the olfactory properties of chiral molecules. This involves the synthesis of enantiomerically pure compounds, followed by instrumental and sensory analyses.

Gas Chromatography-Olfactometry (GC-O) is a critical technique for identifying odor-active compounds within a sample.[6] A human assessor acts as a highly sensitive detector, sniffing the effluent from the gas chromatograph to determine which compounds have a characteristic odor.[6]

Methodology:

-

Sample Preparation: Prepare solutions of each enantiomer in a suitable solvent (e.g., diethyl ether) at various concentrations.

-

Instrumentation: Use a gas chromatograph equipped with an enantioselective stationary phase (e.g., a cyclodextrin-based chiral column) to ensure separation of the enantiomers.[7] The column effluent is split between a chemical detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a heated odor port.

-

Olfactometry: Trained sensory panelists sniff the odor port and record the time, intensity, and description of any detected odor.

-

Data Analysis: Correlate the sensory data with the chemical detector's chromatogram to assign odors to specific enantiomers. Techniques like Aroma Extract Dilution Analysis (AEDA), where samples are serially diluted and re-analyzed, can be used to determine the Flavor Dilution (FD) factor, indicating the potency of each odorant.[8]

The odor detection threshold is the minimum concentration of a substance that can be detected by the human sense of smell.[9] The three-alternative forced-choice (3-AFC) ascending concentration series method is a standardized and robust protocol.[10][11]

Methodology:

-

Panelist Selection: Screen at least 8-10 panelists for normal olfactory acuity and train them on the procedure.[12]

-

Sample Preparation: Prepare a series of dilutions of each enantiomer in an odor-free medium (e.g., purified air or water), typically in steps of a factor of two or three.[11][13]

-

Presentation: Present panelists with three samples (e.g., sniff bottles or olfactometer ports) in a randomized order, where one contains the diluted odorant and the other two are blanks.[10]

-

Task: Panelists are required to identify the sample that is different from the other two.

-

Procedure: Begin with concentrations below the expected threshold and increase the concentration in steps. The individual's threshold is typically defined as the concentration at which they make a set number of consecutive correct identifications.

-

Data Analysis: The group threshold is calculated as the geometric mean of the individual thresholds.

Molecular Mechanisms of Olfactory Perception

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), which are chiral proteins.[4] Consequently, they can interact differently with the enantiomers of a chiral ligand like this compound. This differential binding affinity and/or efficacy can lead to one enantiomer activating the receptor more strongly, activating a different subset of receptors, or even acting as an antagonist, resulting in distinct odor perceptions.[14][15]

Upon binding of an odorant to its specific OR, a conformational change in the receptor triggers a well-defined intracellular signaling cascade. This process converts the chemical signal into an electrical signal that is transmitted to the brain.

Key Steps in the Pathway:

-

Receptor Activation: An enantiomer of this compound binds to an olfactory receptor (OR).

-

G-Protein Activation: The activated OR activates the olfactory-specific G-protein, Gα-olf.

-

Adenylyl Cyclase Activation: Gα-olf activates adenylyl cyclase type III (ACIII), which catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens a cyclic nucleotide-gated (CNG) ion channel, allowing an influx of sodium (Na⁺) and calcium (Ca²⁺) ions.

-

Signal Amplification: The influx of Ca²⁺ opens a calcium-activated chloride (Cl⁻) channel (Ano2), leading to an efflux of Cl⁻ ions. This efflux further depolarizes the neuron, amplifying the signal.

-

Action Potential: The cumulative depolarization of the neuron's membrane generates an action potential, which propagates along the axon to the olfactory bulb in the brain for processing.

Conclusion and Future Directions

While this compound is a known aldehyde, there is a clear gap in the scientific literature regarding the specific olfactory properties of its (R)- and (S)-enantiomers. The distinct perception of enantiomers is a cornerstone of sensory science, and characterizing these differences is essential for both fundamental research into olfaction and for the development of novel flavors and fragrances.

Future research should focus on the enantioselective synthesis and purification of this compound, followed by the rigorous application of the experimental protocols detailed in this guide. Determining the odor thresholds and qualitative descriptors for each enantiomer will provide valuable data for the field. Furthermore, identifying the specific olfactory receptors that respond to each enantiomer through in-vitro receptor screening assays would provide a deeper understanding of the molecular basis for their unique sensory profiles.

References

- 1. This compound | C9H18O | CID 117284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-methyloctanal | C9H18O | CID 92281452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. Chirality: An Important Phenomenon Regarding Biosynthesis, Perception, and Authenticity of Flavor Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Both Enantiomers of Methyl 3-methyloctanoate, Key Component for the Scent of African Orchids and Determination of their Absolute Configuration | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Sensory approach and chiral analysis for determination of odour active compounds from feijoa (Acca sellowiana) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. leffingwell.com [leffingwell.com]

- 10. An Algorithm for 353 Odor Detection Thresholds in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]

- 13. NEMI Method Summary - 2150 B [nemi.gov]

- 14. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stereoselectivity of the enantiomers of trihexyphenidyl and its methiodide at muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyloctanal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 25882-73-9

This technical guide provides an in-depth overview of 3-Methyloctanal, a branched-chain aldehyde with applications in various chemical and biological fields. This document consolidates its chemical and physical properties, spectral data, and relevant biological pathways, presenting the information in a structured and accessible format for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 25882-73-9 | [1][2] |

| Molecular Formula | C₉H₁₈O | [1][2] |

| Molecular Weight | 142.241 g/mol | [1] |

| Boiling Point | 183.7 °C at 760 mmHg | [1] |

| Density | 0.813 g/cm³ | [1] |

| Flash Point | 58.9 °C | [1] |

| Refractive Index | 1.4204 (estimate) | [1] |

Spectral Data and Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to exhibit characteristic signals for its aliphatic and aldehydic protons. The chemical shifts (δ) are predicted based on the molecular structure.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H1 (Aldehyde) | 9.6-9.8 | Triplet | ~2-3 |

| H2 | 2.2-2.4 | Multiplet | |

| H3 | 1.8-2.0 | Multiplet | |

| CH₃ (at C3) | 0.9-1.0 | Doublet | ~6-7 |

| H4-H7 (Alkyl Chain) | 1.2-1.6 | Multiplet | |

| H8 (Terminal CH₃) | 0.8-0.9 | Triplet | ~7 |

Experimental Protocol for ¹H NMR Spectroscopy: A standard protocol for obtaining a ¹H NMR spectrum would involve dissolving a sample of this compound (typically 5-10 mg) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The spectrum would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data acquisition would typically involve a pulse-acquire sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound are listed below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (Carbonyl) | 200-205 |

| C2 | 50-55 |

| C3 | 35-40 |

| C4-C8 (Alkyl Chain) | 20-40 |

| CH₃ (at C3) | 15-20 |

| C9 (Terminal CH₃) | ~14 |

Experimental Protocol for ¹³C NMR Spectroscopy: For ¹³C NMR analysis, a more concentrated sample (20-50 mg) in a deuterated solvent like CDCl₃ is typically used. The spectrum is acquired on a spectrometer operating at a frequency of 75 MHz or higher. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry of this compound would likely proceed via electron ionization (EI), leading to the formation of a molecular ion and characteristic fragment ions.

| m/z | Proposed Fragment |

| 142 | [M]⁺ (Molecular Ion) |

| 127 | [M - CH₃]⁺ |

| 99 | [M - C₃H₇]⁺ |

| 85 | [M - C₄H₉]⁺ |

| 71 | [M - C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ (Base Peak) |

| 43 | [C₃H₇]⁺ |

| 29 | [CHO]⁺ |

Experimental Protocol for Mass Spectrometry: The mass spectrum would be obtained using a mass spectrometer with an electron ionization source. The sample would be introduced, vaporized, and bombarded with electrons (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio and detected.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde functional group and the alkyl chain.

| Wavenumber (cm⁻¹) | Vibration |

| 2960-2850 | C-H stretch (alkane) |

| 2830-2695 | C-H stretch (aldehyde) |

| 1740-1720 | C=O stretch (aldehyde) |

| 1465 | C-H bend (alkane) |

| 1375 | C-H bend (alkane) |

Experimental Protocol for IR Spectroscopy: The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution in a solvent like carbon tetrachloride (CCl₄) can be used in a suitable cell. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[7][8][9][10]

Synthesis

A common route for the synthesis of this compound involves the hydroformylation of 2-octene. This process utilizes a catalyst, such as a rhodium complex, in the presence of hydrogen and carbon monoxide to introduce a formyl group to the alkene.[1] Another potential method is the oxidation of 3-methyl-1-octanol.

Illustrative Synthesis Workflow:

Caption: Hydroformylation of 2-octene to produce this compound.

Biological Relevance: Olfactory Signaling Pathway

Aldehydes like this compound are perceived through the olfactory system. The general mechanism involves the binding of the odorant molecule to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory receptor neurons (ORNs).[11][12] This binding event triggers a signal transduction cascade.

The activated G-protein (Gαolf) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12][13] cAMP then binds to and opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of Na⁺ and Ca²⁺ ions. This influx depolarizes the neuron, generating a receptor potential. The increase in intracellular Ca²⁺ can also open Ca²⁺-activated Cl⁻ channels, further contributing to the depolarization.[11][12] This electrical signal is then transmitted to the olfactory bulb in the brain for processing.

Olfactory Signal Transduction Pathway:

Caption: Simplified diagram of the olfactory signal transduction cascade.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C9H18O | CID 117284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. KEGG PATHWAY: Olfactory transduction [kegg.jp]

- 12. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Olfactory Signal Transduction in the Mouse Septal Organ - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Scent: Acknowledging the Research Gap on 3-Methyloctanal as an Insect Semiochemical

For researchers, scientists, and drug development professionals, the exploration of novel semiochemicals is a critical frontier in the development of targeted and environmentally benign pest management strategies. While the field of chemical ecology has identified a vast-array of compounds that mediate insect behavior, a comprehensive review of existing scientific literature reveals a significant knowledge gap concerning the role of 3-methyloctanal as a semiochemical in insects.

Despite extensive searches of scholarly articles and research databases, there is a notable absence of in-depth studies, quantitative data, and detailed experimental protocols specifically focused on the interaction of this compound with insect olfactory systems. This lack of available information prevents the construction of a detailed technical guide on its core functions as a semiochemical.

While the methodologies for investigating insect semiochemicals are well-established, their specific application to this compound has not been documented in the accessible scientific literature. Key areas where information is currently lacking include:

-

Quantitative Behavioral and Electrophysiological Data: There are no published dose-response studies, attraction assays, or electroantennography (EAG) recordings that quantify the responses of any insect species to this compound.

-

Specific Insect Species: The literature does not currently identify any specific insect species that utilize this compound as a pheromone (e.g., sex, aggregation, alarm) or as a kairomone for host location.

-

Olfactory Signaling Pathways: The specific olfactory receptors (ORs) or ionotropic receptors (IRs) that may detect this compound have not been identified. Consequently, the downstream signaling cascades involved in its perception remain unknown.

-

Detailed Experimental Protocols: While general protocols for techniques like EAG and behavioral assays exist, there are no specific, validated, and published methodologies for the use of this compound as a test odorant.

A General Framework for Future Investigation

For researchers interested in exploring the potential role of this compound as an insect semiochemical, the following established experimental workflow provides a general framework. It is important to note that the specific parameters would need to be optimized for the target insect species and the compound .

Hypothetical Experimental Workflow for Investigating a Novel Semiochemical

Caption: A generalized workflow for the identification and characterization of a novel insect semiochemical.

General Olfactory Signaling in Insects

In the absence of specific data for this compound, we can refer to the general model of olfactory signal transduction in insects. This process begins with the detection of volatile molecules by specialized receptors on the dendrites of olfactory sensory neurons (OSNs), which are housed within sensilla on the insect's antennae and maxillary palps.

Two primary families of receptors are involved in the detection of general odorants and pheromones: the Odorant Receptors (ORs) and the Ionotropic Receptors (IRs).[1]

Caption: A simplified diagram of a common insect olfactory signaling pathway involving an Odorant Receptor (OR) complex.

This generalized pathway illustrates that upon binding of an odorant to a specific OR, the associated co-receptor (Orco) forms a non-selective cation channel, leading to membrane depolarization and the generation of an action potential.[2] This signal is then relayed to the antennal lobe of the insect brain for processing. A similar pathway exists for the IRs, which are thought to be an evolutionarily older class of olfactory receptors.[1]

Conclusion and Call for Research

The study of insect semiochemicals is a dynamic field with significant implications for agriculture, forestry, and public health. The current lack of data on this compound presents a clear opportunity for novel research. Future investigations employing the established methodologies outlined above are necessary to determine if this compound plays a role in the chemical communication of any insect species. Such studies would not only fill a critical knowledge gap but could also potentially unveil a new tool for the manipulation of insect behavior. Until such research is conducted and published, a detailed technical guide on this compound as an insect semiochemical remains an endeavor for future scientific exploration.

References

Physical and chemical properties of 3-methyloctanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of 3-methyloctanal (CAS No: 25882-73-9), a nine-carbon branched-chain aldehyde. The document consolidates available data on its molecular structure, physicochemical characteristics, and safety profiles. Due to a notable absence of published experimental spectral data and biological studies, this guide also outlines general methodologies for its synthesis and characterization, providing a foundational resource for researchers initiating studies on this compound. All quantitative data are presented in structured tables for clarity and comparative analysis.

Introduction

This compound is an organic compound with the molecular formula C₉H₁₈O.[1][2][3] As a branched-chain aldehyde, its chemical properties are of interest in various fields, including synthetic organic chemistry and potentially in the study of chemical signaling, although specific biological activities have not yet been documented in the available scientific literature. This guide aims to provide a comprehensive repository of the known physical and chemical data of this compound and to address the current gaps in experimental data by proposing general protocols for its synthesis and characterization.

Physicochemical Properties

The physical and chemical properties of this compound have been reported through a combination of experimental measurements and computational estimations. The following tables summarize the key quantitative data available for this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O | [1][2][3] |

| Molecular Weight | 142.24 g/mol | [2][3] |

| Boiling Point | 183.7 °C at 760 mmHg (estimated) | [1][4] |

| Melting Point | -18 °C (estimated) | [1] |

| Density | 0.813 g/cm³ | [1] |

| Refractive Index | 1.4204 (estimated) | [1] |

| Flash Point | 58.9 °C (estimated) | [1][4] |

| Vapor Pressure | 0.759 mmHg at 25 °C | [1] |

| Water Solubility | 152.1 mg/L at 25 °C (estimated) | [4] |

Table 2: Computed Chemical Properties

| Property | Value | Source |

| XLogP3 | 3.2 | [1][2][3] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 142.135765193 Da | [1][2][3] |

| Monoisotopic Mass | 142.135765193 Da | [2][3] |

| Topological Polar Surface Area | 17.1 Ų | [2][3] |

| Heavy Atom Count | 10 | [1] |

| Complexity | 78.8 | [1] |

Spectral Data

As of the date of this publication, experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not available in the public domain. Researchers are encouraged to perform these analyses upon synthesis to contribute to the body of knowledge for this compound.

Synthesis of this compound

Proposed Synthesis Route 1: Hydroformylation of 1-Heptene (B165124)

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. The hydroformylation of 1-heptene would yield a mixture of aldehydes, including the desired this compound, though regioselectivity can be a challenge.

Caption: Proposed hydroformylation synthesis of this compound.

Experimental Protocol (General Methodology):

-

Materials: 1-heptene, a rhodium-based catalyst (e.g., a rhodium complex with a phosphine (B1218219) ligand), syngas (a mixture of carbon monoxide and hydrogen), and a suitable solvent (e.g., toluene).

-

Apparatus: A high-pressure reactor (autoclave) equipped with a stirrer, gas inlet, and temperature and pressure controls.

-

Procedure:

-

The reactor is charged with 1-heptene, the rhodium catalyst, and the solvent.

-

The reactor is sealed and purged with nitrogen to remove any air.

-

The reactor is pressurized with syngas to the desired pressure.

-

The reaction mixture is heated to the desired temperature with constant stirring.

-

The reaction is allowed to proceed for a set amount of time, with pressure maintained by the addition of syngas as it is consumed.

-

After the reaction is complete, the reactor is cooled, and the excess pressure is carefully released.

-

The product mixture is collected, and the solvent is removed under reduced pressure.

-

The resulting mixture of aldehydes is then purified, typically by fractional distillation, to isolate this compound.

-

Note: The specific conditions (catalyst, solvent, temperature, pressure, and reaction time) would need to be optimized to maximize the yield and selectivity for this compound.

Proposed Synthesis Route 2: Oppenauer Oxidation of 3-Methyloctanol

The Oppenauer oxidation is a gentle method for oxidizing secondary alcohols to ketones, and can also be applied to the synthesis of aldehydes from primary alcohols.[5][6] This method involves the use of an aluminum alkoxide catalyst in the presence of a hydride acceptor, such as acetone (B3395972).[5]

Caption: Proposed Oppenauer oxidation of 3-methyloctanol.

Experimental Protocol (General Methodology):

-

Materials: 3-methyloctanol, aluminum isopropoxide, acetone (both as solvent and hydride acceptor), and a dry, inert solvent such as toluene (B28343) or benzene.

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a heating mantle, under an inert atmosphere (e.g., nitrogen).

-

Procedure:

-

3-methyloctanol, a solution of aluminum isopropoxide, and a large excess of acetone are added to the reaction flask.

-

The mixture is heated to reflux with stirring.

-

The reaction progress is monitored by a suitable technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, the reaction is cooled to room temperature.

-

The reaction is quenched by the slow addition of a dilute acid (e.g., 1 M HCl).

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.

-

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity, metabolic fate, or any associated signaling pathways of this compound. Further research, including in vitro and in vivo studies, is required to elucidate any potential pharmacological or toxicological effects of this compound.

Safety and Handling

Based on available safety data, this compound is classified as a flammable liquid and vapor.[2] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[2]

Hazard Statements:

-

H226: Flammable liquid and vapor.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound for which basic physicochemical data are available, largely from computational estimations. A significant opportunity exists for further research to fill the gaps in our knowledge, particularly concerning its experimental spectral properties, detailed synthetic procedures, and its potential biological activities. The methodologies and data presented in this guide serve as a starting point for researchers and professionals in drug development and other scientific disciplines to explore the properties and potential applications of this compound.

References

- 1. hmdb.ca [hmdb.ca]

- 2. This compound | C9H18O | CID 117284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3S)-3-methyloctanal | C9H18O | CID 92281452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thegoodscentscompany.com [thegoodscentscompany.com]

- 5. Oppenauer oxidation - Wikipedia [en.wikipedia.org]

- 6. Oppenauer Oxidation | Thermo Fisher Scientific - JP [thermofisher.com]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 3-Methyloctanal

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 3-Methyloctanal using Gas Chromatography-Mass Spectrometry (GC-MS). The information is compiled to assist in method development and routine analysis in research and quality control environments.

Introduction

This compound (C₉H₁₈O) is a branched-chain aliphatic aldehyde.[1][2] The analysis of such volatile and semi-volatile organic compounds is crucial in various fields, including flavor and fragrance, environmental monitoring, and the study of biological systems. GC-MS is a powerful analytical technique for the separation, identification, and quantification of this compound due to its high resolution and sensitivity.[3] This document outlines a comprehensive approach to its analysis.

Chemical Properties of this compound

A clear understanding of the analyte's properties is fundamental for method development.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O | [1][2] |

| Molecular Weight | 142.24 g/mol | [1][2] |

| Monoisotopic Mass | 142.135765193 Da | [1] |

| CAS Number | 25882-73-9 | [1][2] |

Experimental Protocols

The following protocols are recommended starting points for the GC-MS analysis of this compound. Optimization may be required based on the sample matrix and instrumentation.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples, direct injection, liquid-liquid extraction (LLE), or headspace analysis are common. For solid samples, headspace or thermal desorption may be appropriate. Given the volatility of this compound, headspace analysis is often preferred to minimize matrix effects.

Protocol 2.1.1: Headspace Solid-Phase Microextraction (HS-SPME)

This technique is highly effective for extracting volatile and semi-volatile compounds from liquid and solid matrices.

-

Materials:

-

20 mL headspace vials with PTFE-lined septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heating block or water bath with agitation

-

Internal Standard (IS) solution (e.g., a non-native, odd-carbon number aldehyde)

-

-

Procedure:

-

Place an accurately weighed or measured amount of the sample (e.g., 1-5 g or 1-5 mL) into a 20 mL headspace vial.

-

Spike the sample with a known amount of internal standard.

-

Seal the vial immediately with the cap and septum.

-

Place the vial in the heating block and incubate at a set temperature (e.g., 60-80 °C) for a specific time (e.g., 15-30 minutes) with agitation to allow for equilibration of the analyte in the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 10-30 minutes) to adsorb the volatile compounds.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

-

Protocol 2.1.2: Liquid-Liquid Extraction (LLE)

This method is suitable for concentrating the analyte from aqueous samples.

-

Materials:

-

Separatory funnel

-

Organic solvent (e.g., dichloromethane, hexane)

-

Anhydrous sodium sulfate

-

Evaporator (e.g., nitrogen stream)

-

Internal Standard (IS) solution

-

-

Procedure:

-

Place a known volume of the aqueous sample into a separatory funnel.

-

Spike the sample with the internal standard.

-

Add a suitable volume of an immiscible organic solvent.

-

Shake the funnel vigorously for 1-2 minutes, periodically venting the pressure.

-

Allow the layers to separate.

-

Drain the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume using a gentle stream of nitrogen.

-

Transfer the concentrated extract to a GC vial for analysis.

-

GC-MS Parameters

The following parameters can be used as a starting point for the analysis of this compound. A non-polar or mid-polar capillary column is generally suitable.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |

| Oven Program | Initial temperature: 40 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |

| Mass Spectrometer | Agilent 5977 MSD or equivalent |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Transfer Line Temp. | 280 °C |

| Scan Range | m/z 40-300 |

Data Presentation

Retention Time

The exact retention time of this compound will depend on the specific GC column and conditions used. However, an estimation can be made based on its structure and the Kovats retention index of similar compounds. The Kovats retention index for the related compound 3-methyloctane (B1293759) is approximately 870 on a standard non-polar column.[4] For 3-methyloctan-1-ol, the index is 1135 on a semi-standard non-polar column.[5][6] The aldehyde group will increase the retention time compared to the alkane but will likely be less than the alcohol. Therefore, a retention time in the mid-range of the chromatogram can be expected with the suggested oven program.

Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺): A weak molecular ion peak is expected at m/z 142.

-

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can result in the loss of an ethyl group (M-29) leading to a fragment at m/z 113, or the loss of a hexyl group (M-85) leading to a fragment at m/z 57.

-

Beta-Cleavage: Cleavage at the beta position can also occur.

-

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a gamma-hydrogen, leading to a fragment at m/z 44.[7]

-

Loss of Water (M-18): Dehydration can lead to a peak at m/z 124.

-

Loss of Ethene (M-28): A common fragmentation for aliphatic aldehydes is the loss of ethene, which would result in a peak at m/z 114.

Predicted Quantitative Data for this compound

| m/z | Predicted Fragment Ion | Notes |

| 142 | [C₉H₁₈O]⁺ | Molecular Ion (likely weak) |

| 124 | [C₉H₁₆]⁺ | Loss of H₂O (M-18) |

| 114 | [C₇H₁₄O]⁺ | Loss of ethene (M-28) |

| 113 | [C₇H₁₃O]⁺ | Alpha-cleavage (M-29) |

| 57 | [C₃H₅O]⁺ | Alpha-cleavage (M-85) |

| 44 | [C₂H₄O]⁺ | McLafferty Rearrangement |

Visualizations

Experimental Workflow

References

- 1. This compound | C9H18O | CID 117284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methyloctane | C9H20 | CID 16664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methyloctan-1-OL | C9H20O | CID 14332773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methyloctanol [webbook.nist.gov]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

Application Note: Chiral Separation of 3-Methyloctanal Enantiomers by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyloctanal is a chiral aldehyde with two enantiomers, (R)-3-methyloctanal and (S)-3-methyloctanal, which may exhibit different biological activities and sensory properties. The accurate determination of the enantiomeric composition of such chiral compounds is crucial in various fields, including pharmacology, toxicology, and flavor and fragrance chemistry. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2]

This document provides a detailed protocol and application note for the development of a chiral HPLC method for the separation of this compound enantiomers. Due to the absence of a specific, published method for this particular analyte, a systematic approach to method development is presented, based on established principles of chiral chromatography.

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is achieved by creating a chiral environment in which the enantiomers of a racemic compound can be distinguished. This is most commonly accomplished by using a chiral stationary phase (CSP).[3][4] The CSP contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are among the most versatile and widely successful for a broad range of chiral compounds.[5][6]

Alternatively, chiral separation can be achieved by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[4][7] This indirect approach can be particularly useful for compounds that are difficult to separate directly or lack a suitable chromophore for UV detection.

Experimental Protocol: Method Development for Chiral Separation of this compound

This protocol outlines a systematic approach to developing a robust HPLC method for the chiral separation of this compound enantiomers.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

-

Chiral Columns (Recommended for Screening):

-

Polysaccharide-based columns (e.g., Amylose or Cellulose derivatives coated or immobilized on silica (B1680970) gel). These are highly recommended for initial screening due to their broad applicability.[5][8]

-

Cyclodextrin-based columns.[3]

-

-

Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), ethanol (B145695) (EtOH), and other relevant modifiers.

-

Sample: A solution of racemic this compound in a suitable solvent (e.g., mobile phase).

Initial Method Screening

The goal of the initial screening is to identify a suitable chiral stationary phase and mobile phase system that shows baseline or partial separation of the this compound enantiomers.

Table 1: Recommended Initial Screening Conditions

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase) | Condition 3 (Polar Organic) |

| Chiral Column | Amylose-based CSP (e.g., Chiralpak® IA, IB, IC) | Cellulose-based CSP (e.g., Chiralcel® OD, OJ) | Amylose or Cellulose-based CSP |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (95:5, v/v) | Acetonitrile or Methanol (100%) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 25 °C | 25 °C | 25 °C |

| Detection | UV at 210 nm (or low wavelength) | UV at 210 nm (or low wavelength) | UV at 210 nm (or low wavelength) |

| Injection Vol. | 5 - 10 µL | 5 - 10 µL | 5 - 10 µL |

Method Optimization

Once a promising column and mobile phase system have been identified, the separation can be optimized to achieve baseline resolution (Rs > 1.5).

-

Mobile Phase Composition: Systematically vary the ratio of the polar modifier (e.g., IPA or EtOH) in the mobile phase. A lower percentage of the modifier generally leads to longer retention times and potentially better resolution.

-

Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.

-

Temperature: Temperature can significantly impact chiral separations. It is advisable to evaluate the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C).

Optional: Pre-Column Derivatization

If direct separation is unsuccessful or if detection sensitivity is low, pre-column derivatization can be employed. The aldehyde group of this compound can be reacted with a chiral derivatizing agent containing a primary amine, such as (R)- or (S)-1-(1-naphthyl)ethylamine, to form diastereomeric imines. These diastereomers can then be separated on a standard achiral C18 column. This approach often enhances UV detection.

Data Presentation

The following tables should be used to systematically record and compare the results of the method development experiments.

Table 2: Results from Chiral Column and Mobile Phase Screening

| Column | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |

| e.g., Chiralpak IA | n-Hexane/IPA (90:10) | |||

| e.g., Chiralpak IA | n-Hexane/EtOH (95:5) | |||

| e.g., Chiralcel OD | n-Hexane/IPA (90:10) | |||

| ... | ... |

Table 3: Data from Method Optimization

| Parameter Varied | Value | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) | Tailing Factor |

| % IPA in Hexane | 5% | ||||

| 10% | |||||

| 15% | |||||

| Flow Rate (mL/min) | 0.8 | ||||

| 1.0 | |||||

| 1.2 | |||||

| Temperature (°C) | 15 | ||||

| 25 | |||||

| 40 |

Visualizations

Caption: Experimental workflow for chiral HPLC method development.

Caption: Key factors influencing chiral separation in HPLC.

Conclusion

Developing a successful chiral HPLC method for the separation of this compound enantiomers is achievable through a systematic screening and optimization process. Polysaccharide-based chiral stationary phases under normal phase conditions represent a promising starting point. By carefully adjusting the mobile phase composition, flow rate, and temperature, a robust and reliable method can be established for the accurate determination of the enantiomeric purity of this compound. For challenging separations, pre-column derivatization offers a viable alternative strategy.

References

- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eijppr.com [eijppr.com]

- 7. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ymc.co.jp [ymc.co.jp]

Solid-Phase Microextraction (SPME) for 3-Methyloctanal Sampling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sampling and analysis of 3-Methyloctanal using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a branched-chain aldehyde that can be a significant contributor to the aroma profile of various food products, particularly in meat and dairy. It can also be a relevant analyte in biological samples in the context of lipid peroxidation and oxidative stress. SPME offers a solvent-free, sensitive, and efficient method for the extraction and concentration of volatile and semi-volatile compounds like this compound from complex matrices.

Introduction to SPME for this compound Analysis

Solid-Phase Microextraction (SPME) is a sample preparation technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. For volatile compounds such as this compound, Headspace SPME (HS-SPME) is the most common approach. In HS-SPME, the fiber is exposed to the vapor phase (headspace) above the sample, allowing for the partitioning of volatile analytes onto the fiber coating. This method minimizes matrix effects and extends the lifetime of the SPME fiber. The selection of the appropriate fiber coating and the optimization of extraction parameters are critical for achieving high sensitivity and selectivity.

Data Presentation: Quantitative Analysis

While specific quantitative data for a validated this compound SPME-GC-MS method is not extensively available in the public literature, the following table presents typical performance characteristics that can be expected for the analysis of similar aldehydes (e.g., octanal, nonanal) in relevant matrices. These values should be considered as a guideline, and method validation is essential for specific applications.

Table 1: Representative Quantitative Data for Aldehyde Analysis using HS-SPME-GC-MS

| Parameter | Typical Value Range | Notes |

| Limit of Detection (LOD) | 0.01 - 1.0 µg/L | Dependent on the matrix and instrumental setup. |

| Limit of Quantification (LOQ) | 0.05 - 5.0 µg/L | Typically 3-5 times the LOD. |

| Linearity (R²) | > 0.99 | Over a defined concentration range. |

| Recovery | 85% - 115% | Matrix-dependent and assessed using spiked samples. |

| Precision (RSD%) | < 15% | Repeatability and intermediate precision. |

Experimental Protocols

The following are detailed protocols for the sampling and analysis of this compound from liquid and solid matrices using HS-SPME-GC-MS.

Materials and Reagents

-

SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile and semi-volatile compounds, including aldehydes. A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is also a suitable alternative.

-

SPME Holder: Manual or autosampler compatible.

-

Headspace Vials: 10 mL or 20 mL with PTFE-faced silicone septa.

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, HP-5ms, or equivalent).

-

This compound standard: For calibration and spiking.

-

Internal Standard (optional but recommended): e.g., d-labeled analogue or a compound with similar chemical properties not present in the sample.

-

Sodium Chloride (NaCl): ACS grade, for increasing the ionic strength of aqueous samples.

-

Organic-free water: For sample dilution and blank preparation.

Protocol 1: HS-SPME of this compound from Liquid Samples (e.g., Milk, Biological Fluids)

-

Sample Preparation:

-

Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

-

If using an internal standard, spike the sample with a known concentration.

-

To enhance the volatility of this compound, add a known amount of NaCl (e.g., 1 g) to the vial to saturate the solution.

-

Immediately seal the vial with a PTFE-faced silicone septum and cap.

-

-

SPME Fiber Conditioning:

-

Before the first use, and daily, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a temperature slightly above the intended desorption temperature.

-

-

Extraction:

-

Place the sealed vial in a heating block or water bath set to the optimized extraction temperature (e.g., 50-70°C).

-

Allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.

-

Expose the conditioned SPME fiber to the headspace of the vial for a predetermined extraction time (e.g., 30 minutes). It is crucial to keep the extraction time and temperature consistent across all samples and standards.

-

-

Desorption and GC-MS Analysis:

-

After extraction, retract the fiber into the needle and immediately insert it into the hot GC injection port.

-

Desorb the analytes from the fiber for a specified time (e.g., 2-5 minutes) at an optimized temperature (e.g., 250°C) in splitless mode.

-

Start the GC-MS data acquisition at the beginning of the desorption period.

-

Protocol 2: HS-SPME of this compound from Solid/Semi-Solid Samples (e.g., Meat, Dairy Products)

-

Sample Preparation:

-

Weigh a known amount of the homogenized solid sample (e.g., 2 g) into a 20 mL headspace vial.

-

If using an internal standard, spike the sample accordingly.

-

For some matrices, adding a small amount of organic-free water (e.g., 2 mL) can help to create a more consistent matrix and facilitate the release of volatiles.

-

Add a known amount of NaCl (e.g., 1 g) to the vial.

-

Immediately seal the vial.

-

-

Extraction:

-

Follow the same procedure as described in Protocol 1 (steps 3.2.2 and 3.2.3), optimizing the incubation and extraction times and temperatures for the specific solid matrix.

-

-

Desorption and GC-MS Analysis:

-

Follow the same procedure as described in Protocol 1 (step 3.2.4).

-

GC-MS Parameters (Typical)

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 5°C/min to 150°C.

-

Ramp: 10°C/min to 250°C, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Scan Mode: Full scan for identification, and Selected Ion Monitoring (SIM) for quantification to improve sensitivity.

-

Mandatory Visualizations

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

Caption: Key parameters influencing the efficiency of SPME for this compound.

Application Notes and Protocols for Methyloctanal Isomers as Flavor Ingredients

Disclaimer: The following information pertains to the use of 2-Methyloctanal and 6-Methyloctanal as flavor ingredients in food. It is important to note that 3-Methyloctanal is not recognized as a flavor ingredient by major international regulatory bodies and is therefore not approved for use in food. The information provided is intended for researchers, scientists, and drug development professionals. All applications of flavor ingredients must comply with the regulations of the respective country.

Introduction

Methyloctanal isomers, specifically 2-Methyloctanal and 6-Methyloctanal, are aliphatic aldehydes valued in the flavor industry for their unique sensory characteristics. These compounds are synthesized and are also found as volatile components in some natural products. Their distinct flavor profiles allow for their application in a variety of food and beverage products to impart specific aromatic notes.

2-Methyloctanal is recognized for its floral and rosy notes, making it suitable for applications where a delicate, sweet, and slightly waxy character is desired.

6-Methyloctanal offers a powerful green, citrusy, and slightly fatty or waxy aroma, lending itself to fruit flavors and savory applications that benefit from a fresh, zesty character.

Regulatory Status and Safety

Both 2-Methyloctanal and 6-Methyloctanal have been evaluated for safety by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

| Compound | FEMA Number | GRAS Status | JECFA Number | JECFA Evaluation |

| 2-Methyloctanal | 2727[1][2] | GRAS | 270[1] | No safety concern at current levels of intake when used as a flavouring agent.[1] |

| 6-Methyloctanal | 4433[3] | GRAS | 2175[3][4] | No safety concern at current levels of intake when used as a flavouring agent.[3][4] |

Table 1: Regulatory and Safety Information for Methyloctanal Isomers.

Physicochemical and Organoleptic Properties

The distinct sensory profiles of 2-Methyloctanal and 6-Methyloctanal are a direct result of their chemical structures.

| Property | 2-Methyloctanal | 6-Methyloctanal |

| Molecular Formula | C₉H₁₈O | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol | 142.24 g/mol [3] |

| Appearance | Colorless liquid | Clear colorless liquid[3] |

| Odor/Flavor Profile | Floral, rose, lily, muguet[2] | Green, fatty, juicy, orange[5] |

| Solubility | Soluble in alcohol | Slightly soluble in water, soluble in ethanol[3] |

| Boiling Point | 82-83 °C @ 20 mmHg | 182-184 °C @ 760 mmHg[5] |

| Refractive Index | 1.423 @ 14 °C | 1.422-1.427 @ 20°C[3] |

| Specific Gravity | 0.822-0.830 @ 20 °C | 0.810-0.813[3] |

Table 2: Physicochemical and Organoleptic Properties.

Applications and Recommended Usage Levels

The application of these methyloctanal isomers is diverse, ranging from beverages and baked goods to savory products. The following table summarizes typical usage levels in various food categories. These levels are provided as a guide and should be optimized based on the specific food matrix and desired flavor profile.

| Food Category | 2-Methyloctanal (ppm) | 6-Methyloctanal (ppm) |